Lipophilicity (LogP) Differentiation: 5-Methyl Substitution Elevates LogP Above Parent and Fluoro Analogs
5-Methyl-2-phenyl-1,3-benzothiazole exhibits a computed LogP value of 4.6 (XLogP3) [1], which is 0.34 units higher than the parent 2-phenylbenzothiazole (LogP 4.26) and 0.50 units higher than 5-fluoro-2-phenylbenzothiazole (LogP 4.10) . This increased lipophilicity, driven by the electron-donating methyl group, can enhance passive membrane permeability and influence pharmacokinetic profiles in cell-based assays.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | 2-Phenylbenzothiazole: LogP = 4.26 (experimental ACD/LogP) ; 5-Fluoro-2-phenylbenzothiazole: LogP = 4.10 (calculated) |
| Quantified Difference | +0.34 vs. 2-phenylbenzothiazole; +0.50 vs. 5-fluoro analog |
| Conditions | Computed using XLogP3 (PubChem) or ACD/LogP software; standard octanol-water partition models. |
Why This Matters
Higher LogP correlates with increased lipophilicity, which can improve cell membrane penetration in cellular assays and alter compound distribution in in vivo models, making this analog preferable when enhanced permeability is desired over the parent or fluoro-substituted congeners.
- [1] PubChem. 5-Methyl-2-phenyl-1,3-benzothiazole. Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/699241. View Source
